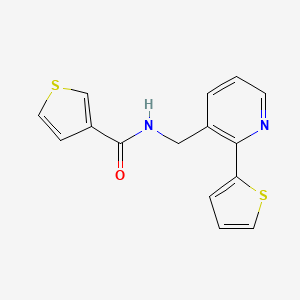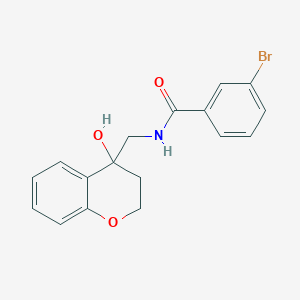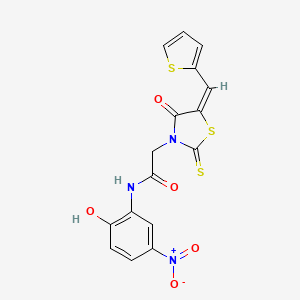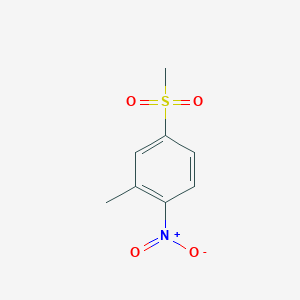
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide is a chemical compound that has attracted significant attention in the field of scientific research due to its potential applications in various areas. This compound is a member of the pyridine family and contains a thiophene ring, which makes it an interesting target for synthesis and study.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- N-Glycosyl-thiophene-2-carboxamides, related to the chemical structure of interest, have been synthesized and investigated for their effects on DNA synthesis and cell growth. These compounds exhibit significant biological activities, with their structural analysis revealing the importance of carbohydrate residues for their biological properties (Rawe et al., 2006).
- The development of a scalable synthesis for VEGFR inhibitor AG-28262, which shares a similar thiophene-carboxamide framework, showcases the applicability of such compounds in creating inhibitors for cancer treatment. This work highlights the challenges and solutions in large-scale manufacturing of complex molecules (Scott et al., 2006).
Biological Activities and Applications
- Schiff’s bases and 2-azetidinones derived from pyridine-carbohydrazides, bearing resemblance to the target compound, were synthesized and evaluated for their antidepressant and nootropic activities. These studies indicate the CNS potential of thiophene-carboxamide derivatives (Thomas et al., 2016).
- Thiophene-3-carboxamide derivatives demonstrated antibacterial and antifungal activities, underscoring the broad spectrum of biological applicability of thiophene-carboxamide compounds. Their structural analysis revealed insights into the molecular interactions responsible for their bioactivities (Vasu et al., 2003).
Material Science and Sensor Applications
- Naphthoquinone-based chemosensors incorporating thiophene-carboxamide motifs for transition metal ions indicate the potential of such compounds in the development of selective sensors. The selectivity towards Cu2+ ions in particular showcases the utility of these compounds in environmental and analytical chemistry (Gosavi-Mirkute et al., 2017).
Wirkmechanismus
Target of Action
Similar compounds with thiophene moieties have been reported to exhibit a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Mode of Action
Compounds with thiophene moieties are known to interact with their targets through various mechanisms, including covalent and non-covalent interactions . The formation and rupture of certain bonds in different environments can be used to achieve controlled drug release .
Biochemical Pathways
Similar compounds have been reported to affect various pathways, including those involved in anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .
Pharmacokinetics
Similar compounds have been reported to exhibit various pharmacokinetic properties, influencing their bioavailability and therapeutic efficacy .
Result of Action
Similar compounds have been reported to exhibit various biological activities, including anti-inflammatory, antioxidant, and anti-tubercular activities .
Action Environment
Similar compounds have been reported to exhibit different activities under different environmental conditions .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-3-yl)methyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS2/c18-15(12-5-8-19-10-12)17-9-11-3-1-6-16-14(11)13-4-2-7-20-13/h1-8,10H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITYIWKABSVWRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B3008463.png)
![1-[(Tetrahydro-2H-pyran-4-yl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3008466.png)

![1-{[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyl-1,4-dihydro-2,3-pyrazinedione](/img/structure/B3008469.png)

![N-(2-chloro-6-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3008473.png)
![4-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(ethylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3008475.png)

![2-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-4-nitroaniline](/img/structure/B3008478.png)
![1-[7-(Hydroxymethyl)-1-azaspiro[3.5]nonan-1-yl]prop-2-en-1-one](/img/structure/B3008480.png)
![(E)-N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B3008481.png)
![({4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)dimethylamine](/img/structure/B3008482.png)
![(2-Nitrophenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B3008483.png)
